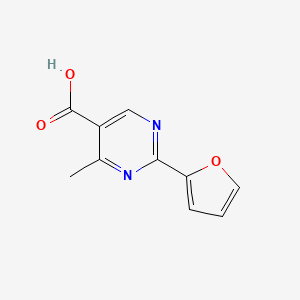![molecular formula C9H13NO2 B13155572 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group
Méthodes De Préparation
The synthesis of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a methoxy-substituted cyclohexanone with a nitrile source in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.5]octane-2-carbonitrile: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
2-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile: Contains an additional phenyl group, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-methoxy-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-11-7-4-2-3-5-9(7)8(6-10)12-9/h7-8H,2-5H2,1H3 |
Clé InChI |
XBMOKWAEMCVXKP-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC12C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)




![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)

![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)





![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)
